molecular formula C6H13NO4S2 B13078577 (1,1-Dioxo-1lambda6-thian-4-yl)methanesulfonamide

(1,1-Dioxo-1lambda6-thian-4-yl)methanesulfonamide

Cat. No.: B13078577
M. Wt: 227.3 g/mol
InChI Key: CTAWVWXBXAMYGE-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,1-Dioxo-1lambda6-thian-4-yl)methanesulfonamide involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of (1,1-dioxo-1lambda6-thian-4-yl)methanesulfonyl chloride with ammonia or an amine . The reaction typically occurs in an organic solvent such as dichloromethane or tetrahydrofuran, under ambient or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1,1-Dioxo-1lambda6-thian-4-yl)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert it into corresponding sulfides.

    Substitution: It can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl chlorides, while reduction can produce thiols or sulfides.

Scientific Research Applications

(1,1-Dioxo-1lambda6-thian-4-yl)methanesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1,1-Dioxo-1lambda6-thian-4-yl)methanesulfonamide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action depend on the specific biological context in which it is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1,1-Dioxo-1lambda6-thian-4-yl)methanesulfonamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its sulfonamide group makes it particularly useful in medicinal chemistry for the design of enzyme inhibitors and other bioactive molecules.

Properties

Molecular Formula

C6H13NO4S2

Molecular Weight

227.3 g/mol

IUPAC Name

(1,1-dioxothian-4-yl)methanesulfonamide

InChI

InChI=1S/C6H13NO4S2/c7-13(10,11)5-6-1-3-12(8,9)4-2-6/h6H,1-5H2,(H2,7,10,11)

InChI Key

CTAWVWXBXAMYGE-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CCC1CS(=O)(=O)N

Origin of Product

United States

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